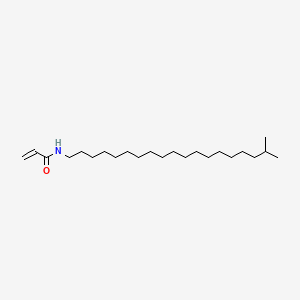

N-Isoicosylacrylamide

Description

Properties

CAS No. |

93858-87-8 |

|---|---|

Molecular Formula |

C23H45NO |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

N-(18-methylnonadecyl)prop-2-enamide |

InChI |

InChI=1S/C23H45NO/c1-4-23(25)24-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3,(H,24,25) |

InChI Key |

ZZYZJTZMILHCMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCNC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Isoicosylacrylamide

Advanced Synthetic Pathways to N-Isoicosylacrylamide

The synthesis of N-substituted acrylamides, including this compound, has evolved from traditional methods to more sophisticated and efficient pathways. The primary goal is to produce the monomer in high yield and purity, which is essential for subsequent polymerization processes.

Exploration of Reaction Mechanisms in Acrylamide (B121943) Formation

The formation of the amide bond in N-alkylacrylamides is typically achieved through the reaction of an amine with an acrylic acid derivative. One of the most common laboratory-scale methods involves the reaction of acryloyl chloride with a corresponding alkylamine, such as isoicosylamine. academie-sciences.frresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. An acid scavenger, such as triethylamine, is often used to neutralize the hydrogen chloride byproduct. academie-sciences.fr

Alternative mechanisms for acrylamide formation exist, such as those involving Maillard-type reactions or Strecker degradation, particularly in the context of acrylamide formation in food products. imreblank.ch While not a primary synthetic route for pure this compound, these mechanisms, which can involve Schiff base intermediates and β-elimination steps, contribute to the fundamental understanding of acrylamide chemistry. imreblank.ch Quantum mechanical and molecular mechanics (QM/MM) simulations have been used to investigate reaction pathways, for instance, in the reaction of acrylamides with cysteines, highlighting the role of nearby functional groups acting as general bases to facilitate the reaction. biorxiv.org

Catalytic Systems for Enhanced this compound Synthesis

To improve the efficiency and selectivity of N-alkylacrylamide synthesis, various catalytic systems have been explored. Lewis acids have been shown to effectively catalyze the N-alkylation of acrylamide. google.com For instance, reacting acrylamide with an appropriate alkyl chloride in the presence of a Lewis acid catalyst can produce N-alkylacrylamides in high yields under mild conditions, such as at room temperature. google.com

Heterogeneous catalysts are also gaining attention due to their ease of separation and potential for reuse. Zeolites, such as H-mordenite, have been used to catalyze the formation of polyesteramides, a process that includes the initial formation of N,N-diethanol acrylamide. bu.edu.eg Such acid catalysts can significantly reduce reaction times compared to non-catalyzed reactions. bu.edu.eg For the synthesis of the acrylamide monomer itself, the hydration of acrylonitrile (B1666552) is a key industrial process. This has been revolutionized by the use of biocatalysts, specifically nitrile hydratase (NHase), which provides 100% conversion and selectivity with no waste generation, replacing older copper catalyst processes. nih.gov

Table 1: Comparison of Catalytic Systems for Acrylamide and N-Alkylacrylamide Synthesis

| Catalyst Type | Example(s) | Reaction Type | Advantages |

|---|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃ | N-alkylation of acrylamide | High yields, mild reaction conditions. google.com |

| Heterogeneous Catalysts | H-mordenite | Amide formation | Easy separation, reusable, reduced reaction time. bu.edu.eg |

| Biocatalysts | Nitrile Hydratase | Hydration of acrylonitrile | 100% conversion and selectivity, environmentally friendly. nih.gov |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, reaction time, and stoichiometry of reactants.

For the common synthesis using acryloyl chloride and an amine, the reaction is often initiated at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction, and then allowed to proceed at room temperature. academie-sciences.fr The choice of an anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is crucial to prevent hydrolysis of the acid chloride. academie-sciences.frresearchgate.net The reaction time can vary from a few hours to overnight. academie-sciences.fr

In catalytic processes, the amount of catalyst is a key variable. Studies on related polymerizations have shown that increasing the catalyst amount can increase the reaction rate by providing more active sites. nanochemres.org The temperature also plays a significant role; kinetic studies often reveal an optimal temperature range for achieving satisfactory yields without promoting side reactions. researchgate.net

Table 2: Impact of Reaction Parameters on N-Alkylacrylamide Synthesis

| Parameter | Condition | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | Low initial temperature (0°C), then room temp | Controls exothermic reaction, prevents side products. academie-sciences.fr |

| Solvent | Anhydrous organic solvents (DCM, THF) | Prevents hydrolysis of reactive intermediates like acryloyl chloride. academie-sciences.frresearchgate.net |

| Catalyst Loading | Increased catalyst amount | Can increase reaction rate but needs optimization to be cost-effective. nanochemres.org |

| Reactant Stoichiometry | Use of acid scavenger (e.g., triethylamine) | Neutralizes HCl byproduct, driving the reaction to completion. academie-sciences.fr |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to polymer synthesis to reduce environmental impact. polymerexpert.frresolvemass.ca For this compound, this involves several strategies. A primary goal is waste prevention by designing high-yield reactions. resolvemass.ca

One of the most significant green advancements relevant to all acrylamides is the biocatalytic production of the acrylamide monomer from acrylonitrile, which is a highly efficient and clean process. nih.gov In synthesizing the N-substituted derivative, a key green objective is to move away from hazardous reagents like acryloyl chloride. google.com Using catalysts instead of stoichiometric reagents improves atom economy. nih.gov

Furthermore, the use of safer solvents is a core principle. nih.gov While many syntheses of N-alkylacrylamides use organic solvents, research into micellar copolymerization of acrylamide with hydrophobic monomers occurs in aqueous solutions, pointing towards the potential for water-based synthetic routes. researchgate.netkpi.ua Water is considered the least hazardous solvent and an excellent thermal sink, making it an ideal medium for polymerization processes. nih.gov Microwave-assisted polymerization is another green technique that can reduce reaction times and energy consumption. resolvemass.ca

Rational Design and Synthesis of this compound Analogues

The properties of polymers derived from this compound are directly related to the monomer's structure. Rational design and synthesis of analogues allow for the fine-tuning of these properties.

Structural Modifications of the Isoicosyl Moiety

The "isoicosyl" group refers to a branched C20 alkyl chain. Modifying this hydrophobic moiety is a key strategy for altering the characteristics of resulting polymers. Structural modifications can be envisioned as a way to create novel analogues with promising properties. researchgate.net

Strategies for modification can include:

Varying Chain Length and Branching: Synthesizing analogues with shorter or longer alkyl chains (e.g., N-isododecylacrylamide or N-isopentacosylacrylamide) or with different branching patterns would directly impact the hydrophobicity and steric hindrance of the monomer. This, in turn, influences the solution properties of the corresponding polymers, such as their association behavior and viscosity.

Introducing Functional Groups: Incorporating functional groups such as esters, ethers, or even aromatic rings into the alkyl chain can introduce new properties. For example, adding polar groups could modify the monomer's solubility and the polymer's response to different stimuli.

Using Cyclic Moieties: Replacing the branched alkyl chain with alicyclic structures (e.g., cyclohexyl or adamantyl groups appended to a long chain) could impart greater rigidity and thermal stability to the resulting polymer.

The synthesis of these analogues would require a multi-step approach, starting with the synthesis of the desired modified long-chain amine, followed by its reaction with acryloyl chloride or another suitable acrylic derivative. researchgate.net These structural modifications are crucial for developing materials tailored for specific applications, from enhanced oil recovery to advanced coatings. researchgate.net

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acrylamide |

| Acryloyl chloride |

| Triethylamine |

| Hydrogen chloride |

| Isoicosylamine |

| Zinc chloride (ZnCl₂) |

| Aluminum chloride (AlCl₃) |

| N,N-diethanol acrylamide |

| Acrylonitrile |

| Dichloromethane (DCM) |

| Tetrahydrofuran (THF) |

| N-isododecylacrylamide |

| N-isopentacosylacrylamide |

| Cyclohexane |

Derivatization Strategies at the Acrylamide Core

The acrylamide core of N-substituted acrylamides presents opportunities for chemical modification to tailor the resulting polymer's properties. Derivatization can be approached by modifying the double bond or the amide group. For instance, the double bond can undergo addition reactions. One common derivatization involves the addition of a sulfhydryl group from a molecule like D-cysteine across the β-site of the acrylamide double bond nih.gov. This reaction forms a new single bond and incorporates the functionality of the added molecule.

Another strategy involves reactions at the amide nitrogen. While the nitrogen in N-substituted acrylamides is already part of an amide linkage, further reactions can be explored, though they are less common than modifications at the vinyl group. The stability of the amide bond generally makes it less reactive than the double bond.

Development of Stereoisomeric Forms and Chiral Separations

Stereoisomerism arises when molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms wikipedia.org. For a monomer like this compound, stereoisomers could be generated if chiral centers are introduced, for example, by using a chiral isoicosyl amine in its synthesis. This would result in enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) wikipedia.org.

The separation of these chiral forms is crucial for applications where stereochemistry is important, such as in pharmaceuticals or specialized materials. Chiral separation can be achieved using various chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for separating enantiomers nih.govunife.it. The choice of CSP is critical and often involves materials like derivatized cellulose, cyclodextrins, or proteins that can selectively interact with one enantiomer more strongly than the other, leading to their separation nih.govunife.it. Capillary electrophoresis is another effective technique for chiral separations, often employing chiral selectors in the running buffer jiangnan.edu.cn.

Polymerization Chemistry of this compound Monomers

The polymerization of acrylamide-based monomers is a cornerstone of polymer science, enabling the synthesis of a wide range of functional materials.

Investigation of Free Radical Polymerization Kinetics

Free radical polymerization is a common method for synthesizing polyacrylamides. The process involves three main stages: initiation, propagation, and termination uvebtech.com. The kinetics of this process are influenced by several factors, including monomer concentration, initiator concentration, and temperature.

Table 1: Factors Affecting Free Radical Polymerization Kinetics

| Factor | Effect on Polymerization Rate |

|---|---|

| Monomer Concentration | Increases rate |

| Initiator Concentration | Increases rate |

| Temperature | Increases rate |

| Solvent Polarity | Can influence rate |

This table is interactive. You can sort and filter the data.

Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal catalyst (commonly copper) to establish a dynamic equilibrium between active propagating radicals and dormant species mdpi.com. This reversible deactivation process allows for the controlled growth of polymer chains. The choice of solvent and ligand for the copper catalyst is crucial for achieving good control over the polymerization of N-substituted acrylamides mdpi.comcmu.edu.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization nih.govmdpi.com. The selection of an appropriate RAFT agent is key to achieving a controlled polymerization with a narrow molecular weight distribution nih.gov. RAFT polymerization can be conducted under various conditions, including at room temperature with the right choice of initiator nih.gov.

Table 2: Comparison of Controlled Radical Polymerization Techniques

| Technique | Key Components | Advantages |

|---|---|---|

| ATRP | Monomer, Initiator, Transition Metal Catalyst, Ligand | Well-defined polymers, versatile |

| RAFT | Monomer, Initiator, RAFT Agent (CTA) | Tolerant to various functional groups and solvents |

This table is interactive. You can sort and filter the data.

Copolymerization with Complementary Monomers

Copolymerization involves polymerizing two or more different monomers together to create a polymer with combined properties. N-substituted acrylamides can be copolymerized with a variety of monomers to tailor the final material's characteristics, such as its thermoresponsiveness or hydrophilicity nih.govnih.gov.

For instance, copolymerizing a hydrophobic monomer with a more hydrophilic one can alter the lower critical solution temperature (LCST) of the resulting polymer in aqueous solutions nih.gov. The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the resulting copolymer composition nih.gov. These copolymers can be synthesized using both free radical and controlled radical polymerization techniques nih.govnih.gov.

Advanced Spectroscopic and Structural Elucidation Techniques for N Isoicosylacrylamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of N-Isoicosylacrylamide. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. compoundchem.comnih.gov

In ¹H NMR, the protons of the vinyl group are expected to appear in the downfield region (typically 5.5-6.5 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org The proton on the nitrogen of the amide (N-H) would likely present as a broad signal, its chemical shift being sensitive to solvent and concentration. The protons on the long isoicosyl chain would produce a series of overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm), with the terminal methyl groups appearing at the most upfield position (~0.8-0.9 ppm) and the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) shifted further downfield.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon (C=O) appearing significantly downfield (typically 165-190 ppm). oregonstate.edu The carbons of the vinyl group would resonate in the 120-140 ppm range, while the carbons of the isoicosyl chain would be found in the more shielded upfield region (10-40 ppm). oregonstate.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. Furthermore, variable temperature NMR studies can provide insights into the dynamics of the molecule, such as hindered rotation around the amide C-N bond, revealing information about the conformational preferences of this compound in solution. copernicus.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl (CH₂) | 5.6 - 5.8 | Doublet of doublets |

| Vinyl (CH) | 6.1 - 6.3 | Doublet of doublets |

| Amide (NH) | 7.5 - 8.5 | Broad singlet |

| Methylene (N-CH₂) | 3.2 - 3.4 | Triplet |

| Alkyl Chain (CH₂, CH) | 1.2 - 1.6 | Multiplet |

| Terminal Methyl (CH₃) | 0.8 - 0.9 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Vinyl (CH) | 130 - 132 |

| Vinyl (CH₂) | 125 - 127 |

| Methylene (N-CH₂) | 39 - 42 |

| Alkyl Chain (CH₂, CH) | 22 - 38 |

| Terminal Methyl (CH₃) | 14 - 23 |

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate the intact molecular ion, [M+H]⁺ or [M+Na]⁺. nih.govnih.gov High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, can determine the molecular mass with high accuracy, allowing for the confident determination of the elemental formula (C₂₃H₄₅NO). nih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. uab.edu By colliding the selected ion with an inert gas (Collision-Induced Dissociation, CID), a characteristic fragmentation pattern is produced. uab.edunih.gov For this compound, key fragmentation pathways would likely include:

Cleavage of the amide bond.

Loss of the isoicosyl side chain, leading to a prominent fragment ion corresponding to the acrylamide (B121943) moiety.

Fragmentation along the long alkyl chain.

Analysis of these fragment ions allows for the confirmation of the molecule's substructures, corroborating the data obtained from NMR spectroscopy. ncsu.eduuab.edu

Table 3: Predicted Mass Spectrometry Data for this compound (C₂₃H₄₅NO)

| Ion Type | Calculated m/z | Description |

| [M+H]⁺ | 352.3579 | Protonated molecular ion |

| [M+Na]⁺ | 374.3399 | Sodiated molecular ion |

| [M-C₂₀H₄₁]⁺ | 72.0449 | Fragment from loss of isoicosyl radical |

| [C₃H₄NO]⁺ | 70.0293 | Acrylamide fragment ion |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound. researchgate.netnih.gov These two techniques are complementary, as some molecular vibrations may be strong in one and weak or absent in the other. jascoinc.com

In the FTIR spectrum of this compound, characteristic absorption bands would confirm its key structural features: ieeesem.comlibretexts.org

N-H Stretch: A moderate to strong band around 3300 cm⁻¹.

C-H Stretches: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ hybridized carbons of the isoicosyl chain.

C=O Stretch (Amide I band): A very strong and sharp absorption around 1650-1670 cm⁻¹.

N-H Bend (Amide II band): A strong band near 1550 cm⁻¹.

C=C Stretch: A medium intensity band around 1620 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and would be effective for observing the C=C double bond and the C-C backbone of the long alkyl chain. jascoinc.comupenn.edu The energy shifts observed in Raman spectroscopy correspond directly to the vibrational energy levels of the molecule. askfilo.com Analysis of shifts in peak positions, particularly the Amide I and II bands, can provide information on hydrogen bonding and molecular interactions within the sample. nih.gov

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | FTIR | ~3300 | Strong |

| sp³ C-H Stretch | FTIR, Raman | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | FTIR | ~1660 | Very Strong |

| N-H Bend (Amide II) | FTIR | ~1550 | Strong |

| C=C Stretch | Raman, FTIR | ~1620 | Medium |

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

To determine the precise three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the definitive method. wikipedia.org This technique requires growing a suitable single crystal of this compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is measured. nih.gov

From the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be calculated. nih.gov This map allows for the determination of:

Exact bond lengths and angles.

The conformation of the isoicosyl chain.

The planarity of the acrylamide group.

Intermolecular interactions, such as hydrogen bonding between amide groups of adjacent molecules, which dictate the crystal packing.

In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) or electron diffraction techniques could be employed to obtain information about the crystal system and unit cell parameters, though with less atomic-level detail than single-crystal analysis. libretexts.org

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. researchgate.net Given the long alkyl chain, a reversed-phase HPLC method would be most suitable. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. This compound, being relatively non-polar, would be well-retained on the column. Detection could be achieved using a UV detector, monitoring the absorbance of the acrylamide chromophore (around 210-220 nm). The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC) could also be used, though the high boiling point of this compound might necessitate derivatization to increase its volatility. thermofisher.com GC coupled with a mass spectrometer (GC-MS) would be a powerful combination, providing both separation and identification of any volatile impurities. nih.gov

Computational Chemistry and Molecular Modeling Studies of N Isoicosylacrylamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to predict the ground-state properties and reaction energetics of molecules like N-Isoicosylacrylamide. By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and thermodynamic properties. For instance, a DFT study on this compound would likely involve optimizing the molecule's geometry to find its most stable conformation. This would be followed by frequency calculations to ensure the optimized structure corresponds to a true energy minimum.

Such calculations would yield valuable data on bond lengths, bond angles, and dihedral angles. Furthermore, the energetics of potential reactions, such as polymerization or hydrolysis, could be investigated by calculating the energies of reactants, transition states, and products.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.456 |

| Dipole Moment (Debye) | 3.21 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.77 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate predictions of electronic structure at a higher computational cost compared to DFT. For a molecule like this compound, these high-accuracy methods could be used to benchmark results obtained from DFT or to investigate specific electronic properties with high precision, such as ionization potentials and electron affinities.

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedres.us This is a critical tool in drug discovery and for understanding the biological activity of compounds.

Prediction of Binding Modes and Affinities with Enzymes and Receptors

If this compound were being investigated for potential biological activity, molecular docking simulations would be employed to predict how it interacts with specific protein targets, such as enzymes or receptors. biomedres.usresearchgate.netnih.gov The simulation would place the this compound molecule into the binding site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results would provide insights into the most likely binding mode and an estimation of the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR123, SER234, LEU345 |

| 2 | -8.2 | TYR123, PHE235, ALA346 |

| 3 | -7.9 | ASP122, SER234, ILE347 |

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Virtual Screening for Identification of Potential Biological Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, if its biological activity was unknown, virtual screening could be used to dock it against a panel of known biological targets. A high predicted binding affinity for a particular target would suggest a potential biological role for the compound, guiding further experimental investigation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. biomedres.usresearchgate.netnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound and its potential complexes with biomolecules behave over time. These simulations can be used to study the conformational flexibility of the molecule, the stability of its binding to a target protein, and the influence of solvent on its structure and dynamics. For example, an MD simulation of this compound docked to a protein would show how the ligand and protein adapt to each other's presence and the stability of the key interactions identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology:

Pharmacophore Modeling for De Novo Design:Similarly, the creation of pharmacophore models, which are essential for designing new molecules with desired biological activities, has not been undertaken for this compound due to the lack of necessary structural and activity data.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the molecular interactions of this compound according to the requested outline.

The search for research findings specifically investigating the non-covalent interactions, biophysical binding characteristics, and self-assembly of this compound did not yield the detailed experimental data required for the specified subsections. While the requested analytical techniques—such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy—are standard methods for characterizing molecular interactions, published studies applying these methods to this compound could not be located.

General information exists for related compounds, such as poly(N-isopropylacrylamide), but these findings are not scientifically transferable to the distinct chemical structure and properties of this compound, which features a significantly longer C20 alkyl chain.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the provided outline for the specific compound this compound.

Investigation of Molecular Interactions Involving N Isoicosylacrylamide

Self-Assembly and Supramolecular Organization of N-Isoicosylacrylamide

Interactions with Lipid Bilayers and Membrane Mimics

The interaction of this compound and polymers incorporating this monomer with lipid bilayers is primarily dictated by hydrophobic interactions. The long C20 isoicosyl chain provides a strong driving force for the molecule's association with the nonpolar core of a lipid membrane.

When introduced to an aqueous environment containing liposomes or other membrane mimics, the this compound monomers or the side chains of a corresponding polymer are expected to spontaneously partition from the water phase into the hydrophobic interior of the lipid bilayer. This insertion is analogous to the behavior observed in other hydrophobically-modified water-soluble polymers. Research on related N-alkylacrylamide polymers demonstrates that the hydrophobic alkyl chains penetrate the core of the liposomal bilayer. kpi.ua This process is energetically favorable as it minimizes the exposure of the hydrophobic tail to water.

The presence of the bulky isoicosyl group within the lipid bilayer can significantly perturb the local membrane structure and fluidity. Depending on the concentration and whether the molecule is in monomeric or polymeric form, several effects can be anticipated:

Alteration of Membrane Fluidity: Insertion of the alkyl chains between the phospholipid tails can disrupt the ordered packing of the lipids, leading to an increase in membrane fluidity.

Induction of Curvature Stress: The conical shape of the this compound molecule, with a small polar head and a large hydrophobic tail, can induce positive curvature stress in the membrane, potentially leading to the formation of non-lamellar phases or the destabilization of vesicles.

Polymer-Induced Fission: In the case of polymers containing this compound, studies on analogous systems have shown that the cooperative insertion of multiple hydrophobic side chains can lead to the fission of large liposomes into smaller vesicles. kpi.ua This process is reversible and can be influenced by external stimuli such as temperature, particularly if the polymer backbone is thermoresponsive. sinfoochem.com

The stability of this interaction is significant, with studies on similar systems reporting binding constants that indicate a strong and persistent association with the lipid bilayer. kpi.ua The dynamics of this interaction can vary, with evidence suggesting a more dynamic exchange with liquid-crystalline state bilayers and a more static binding to bilayers in the gel state. kpi.ua

To quantify these interactions, researchers often employ a variety of biophysical techniques. The data gathered from such experiments are crucial for understanding the extent and nature of the molecular engagement.

Table 1: Illustrative Data from Biophysical Characterization of N-Alkylacrylamide Polymer Interactions with Model Lipid Vesicles (e.g., DMPC Liposomes)

Note: This table is a hypothetical representation based on typical findings for analogous long-chain N-alkylacrylamide polymers, as specific experimental data for this compound is not widely published.

| Technique | Parameter Measured | Illustrative Finding | Interpretation |

|---|---|---|---|

| Fluorescence Spectroscopy (NRET) | Energy Transfer Efficiency | High efficiency between polymer-linked fluorophore and lipid probe | Confirms direct penetration of the hydrophobic side chains into the liposome's core. kpi.ua |

| Differential Scanning Calorimetry (DSC) | Phase Transition Temperature (Tm) | Broadening and slight decrease of the lipid Tm | Indicates disruption of lipid packing and increased membrane fluidity. sinfoochem.com |

| Dynamic Light Scattering (DLS) | Vesicle Size Distribution | Decrease in average vesicle diameter upon polymer addition | Suggests polymer-induced fission of liposomes into smaller vesicles. kpi.ua |

| Isothermal Titration Calorimetry (ITC) | Binding Constant (Kb) | Kb in the range of 10^2 - 10^3 M⁻¹ | Quantifies the affinity of the polymer for the lipid bilayer, indicating stable binding. kpi.ua |

Interactions with Inorganic Surfaces and Materials

The interaction of this compound with inorganic surfaces, such as silica (B1680970), titania, or gold, is governed by a combination of weaker, specific interactions and strong, non-specific hydrophobic effects. These interactions are fundamental to the formation of self-assembled monolayers (SAMs) or grafted polymer layers that modify the surface properties of the inorganic material.

The amide group in this compound can participate in hydrogen bonding with hydroxyl groups present on the surface of oxides like silica (Si-OH). This provides a mechanism for the molecule to anchor to the surface. However, the dominant force in the organization of these molecules on a surface is the van der Waals interaction between the long isoicosyl chains.

When a solution of this compound or a related polymer is exposed to an inorganic substrate, the following processes are likely to occur:

Adsorption: Monomers or polymer chains initially adsorb onto the surface. The efficiency of this process can be influenced by the solvent, as a poor solvent for the alkyl chain will promote its association with the surface to minimize solvent contact.

Self-Assembly: Driven by the strong hydrophobic interactions between the C20 alkyl tails, the adsorbed molecules organize into densely packed, ordered structures. This self-assembly is a key feature of long-chain alkyl compounds and is critical for forming stable, uniform coatings.

Surface Energy Modification: The resulting organic layer dramatically alters the surface energy of the inorganic material. By orienting the hydrophobic isoicosyl tails away from the substrate, a highly hydrophobic (water-repellent) surface is created.

Polymers incorporating this compound can be "grafted to" or "grafted from" inorganic surfaces to create robust polymer brushes. These brushes can introduce new functionalities to the material, such as stimuli-responsiveness or biocompatibility, depending on the nature of the polymer backbone. The long alkyl side chains in these brushes would likely form a densely packed, hydrophobic layer at the polymer-air or polymer-liquid interface.

The characterization of these organic layers on inorganic substrates involves surface-sensitive techniques that can probe the structure, thickness, and chemical composition of the coating.

Table 2: Representative Data from Surface Analysis of Self-Assembled Long-Chain Acrylamide (B121943) Derivatives on a Silica Substrate

Note: This table provides an example of typical results obtained for analogous long-chain N-alkyl functionalized surfaces, as specific experimental data for this compound is not widely published.

| Technique | Parameter Measured | Illustrative Finding | Interpretation |

|---|---|---|---|

| Contact Angle Goniometry | Static Water Contact Angle | >110° | Indicates the formation of a highly hydrophobic surface due to the oriented alkyl chains. |

| Ellipsometry | Film Thickness | 2-3 nm | Consistent with the formation of a self-assembled monolayer of molecules oriented nearly perpendicular to the surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of C, N, O signals; attenuation of Si signal | Confirms the presence of the organic layer covering the underlying silica substrate. |

| Atomic Force Microscopy (AFM) | Surface Topography | Low root-mean-square (RMS) roughness | Suggests the formation of a smooth, well-ordered molecular film on the substrate. |

Exploration of Biological Activities of N Isoicosylacrylamide in in Vitro Systems

In Vitro Antimicrobial Activity Assessment

There is no available information on the antimicrobial effects of N-Isoicosylacrylamide.

Evaluation of Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Specific data on the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against various strains of Gram-positive and Gram-negative bacteria are not present in the current body of scientific literature.

Investigation of Antifungal Potency against Fungal Pathogens

There are no published studies evaluating the antifungal activity of this compound against any fungal species.

Mechanism of Action Studies on Microbial Cells (e.g., membrane disruption, enzyme inhibition)

Without initial data confirming antimicrobial activity, studies into the mechanism of action, such as its effects on microbial cell membranes or enzymatic pathways, have not been conducted.

In Vitro Anti-inflammatory Activity Studies

Information regarding the in vitro anti-inflammatory properties of this compound is not available.

Modulation of Pro-inflammatory Mediator Production (e.g., Nitric Oxide)

There are no studies reporting on the ability of this compound to modulate the production of pro-inflammatory mediators like nitric oxide in cell-based assays.

Cellular Assays for Anti-inflammatory Pathways

Research into the effects of this compound on cellular anti-inflammatory pathways has not been documented.

Enzyme Inhibition and Modulation Studies in Cell-Free Systems

The unique chemical structure of this compound, featuring a long aliphatic chain and an amide group, suggests its potential to interact with various enzymes. Research on similar molecules indicates that this class of compounds can exhibit inhibitory or modulatory effects on key enzymatic targets.

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are lacking, research on other amide derivatives has demonstrated significant α-glucosidase inhibitory activity. For instance, a study on amide derivatives of galbanic acid revealed potent inhibitory effects against α-glucosidase, with some derivatives showing significantly lower IC50 values than the standard drug acarbose (B1664774) nih.gov. The mechanism of inhibition for the most potent of these derivatives was identified as competitive nih.gov. This suggests that the amide functionality, in conjunction with a suitable molecular scaffold, can effectively interact with the active site of α-glucosidase.

It is important to note that these findings are on different amide-containing compounds and not this compound itself. The isoicosyl chain of this compound would introduce distinct steric and hydrophobic properties that would influence its interaction with α-glucosidase.

The structural similarity of this compound to endogenous signaling lipids, such as N-acylethanolamines, points towards other potential enzyme targets. One such target is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. Synthetic fatty acid amides have been investigated as inhibitors of FAAH, with some demonstrating potent and selective inhibition tandfonline.com. The inhibition of FAAH leads to an increase in the levels of its substrates, which can have various physiological effects.

Another area of investigation for structurally related compounds is their interaction with enzymes involved in cancer progression. For example, N-acylethanolamine acid amidase (NAAA) is another enzyme involved in the breakdown of N-acylethanolamines, and its inhibition has been shown to reduce the proliferation of colorectal cancer cells in vitro nih.gov.

The potential for this compound to interact with these or other enzymes would depend on its specific chemical properties and how they facilitate binding to the enzyme's active or allosteric sites.

Other In Vitro Biological Activities

Beyond enzyme inhibition, the lipophilic nature of this compound suggests it may exhibit other biological activities in vitro, such as antioxidant and cytotoxic effects.

The antioxidant potential of acrylamide (B121943) derivatives is a subject of ongoing research. The role of antioxidants in mitigating the toxicity of acrylamide, a related but structurally simpler compound, is complex and not solely dependent on antioxidant potency nih.gov. The chemical structure of the specific antioxidant plays a crucial role in its ability to either promote or reduce acrylamide formation and toxicity nih.gov.

A significant body of research has focused on the in vitro cytotoxic and antiproliferative effects of synthetic fatty acid amides on various cancer cell lines. These studies have shown that many of these compounds exhibit activity against tumor cells, with the specific effects being dependent on the fatty acid chain length, the nature of the amide headgroup, and the cancer cell type nih.govnih.gov.

For example, a series of synthetic fatty acid amides demonstrated antiproliferative activity against seven cancer cell lines, with notable effects on human glioma (U251) and multidrug-resistant human ovarian cancer (NCI-ADR/RES) cells nih.gov. Another study investigating fatty ethanolamides on C6 glioma cells found that these compounds reduced cell viability, proliferation, and migratory potential in a dose-dependent manner nih.gov. The mechanism of action was linked to the induction of apoptotic cell death nih.gov.

The antiproliferative effects of these compounds are often selective, with some showing higher potency against cancer cells compared to normal cells nih.gov. The table below summarizes the in vitro antiproliferative activity of some synthetic fatty acid amides, which may serve as a reference for the potential activity of this compound.

Table 1: In Vitro Antiproliferative Activity of Representative Fatty Acid Amides

| Compound | Cell Line | Effect | IC50/Concentration | Reference |

|---|---|---|---|---|

| Fatty methyl benzylamide (from ricinoleic acid) | Human glioma (U251) | Potent growth inhibition and cell death | Not specified | nih.gov |

| Fatty ethanolamide 1 (FAA1) | C6 glioma | Reduced cell viability and proliferation | 30-120 µg/mL | nih.gov |

| Fatty ethanolamide 2 (FAA2) | C6 glioma | Reduced cell viability and proliferation | 30-120 µg/mL | nih.gov |

| N-palmitoyl dopamine | Human breast cancer (HTB-126) | Complete specificity of action | 10µM | nih.gov |

| N-palmitoyl tyrosine | Human breast cancer (HTB-126) | Complete specificity of action | 10µM | nih.gov |

These findings suggest that this compound, as a long-chain N-acyl amide, could potentially exhibit cytotoxic and antiproliferative properties against various cancer cell lines. However, experimental validation is necessary to confirm such activities and to elucidate the underlying mechanisms.

Applications of N Isoicosylacrylamide in Advanced Materials Science

Integration into Polymeric Materials for Enhanced Functionality

The incorporation of N-Isoicosylacrylamide into polymer chains significantly modifies their properties, leading to materials with enhanced capabilities. The long hydrophobic side chains can self-assemble in aqueous environments, forming micelle-like structures or physical crosslinks that influence the macroscopic behavior of the material.

Development of Hydrogels and Smart Polymers Containing this compound

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can be rendered "smart" or stimuli-responsive by incorporating monomers like this compound. While traditional polyacrylamide hydrogels are primarily hydrophilic, the introduction of the hydrophobic isoicosyl group creates amphiphilic networks. researchgate.net These hydrogels exhibit unique swelling behaviors and can respond to changes in temperature.

Polymers based on N-substituted acrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), are well-known for their lower critical solution temperature (LCST), a temperature above which they undergo a phase transition from a soluble to an insoluble state. The incorporation of long alkyl chains like the isoicosyl group is known to significantly affect the LCST of such polymers. Increasing the hydrophobicity of the polymer generally leads to a decrease in its LCST. While specific data for poly(this compound) is not abundant, studies on other poly(N-alkylacrylamides) demonstrate this trend. For instance, increasing the alkyl chain length from isopropyl to longer chains results in a lower phase transition temperature. This tunability of the LCST is crucial for designing smart hydrogels that can, for example, release a payload at a specific physiological temperature. mdpi.comcmu.edu

The hydrophobic domains formed by the aggregation of the isoicosyl side chains can also serve as reservoirs for hydrophobic drugs, enhancing the drug-loading capacity of the hydrogel and enabling controlled release. core.ac.uk

Below is a table illustrating the effect of N-alkyl substituent length on the Lower Critical Solution Temperature (LCST) of poly(N-alkylacrylamide)s, which provides a basis for predicting the behavior of polymers containing this compound.

| N-Alkyl Substituent | Alkyl Chain Length | LCST (°C) |

| Isopropyl | 3 | ~32 |

| n-Propyl | 3 | ~26 |

| n-Pentyl | 5 | ~19 |

| n-Hexyl | 6 | ~9 |

| n-Heptyl | 7 | ~5 |

Note: This table is illustrative and based on general trends observed for poly(N-alkylacrylamides). The exact LCST can vary with polymer concentration, molecular weight, and the presence of co-monomers.

Surface Modification of Materials via this compound Functionalization

The amphiphilic nature of polymers containing this compound makes them excellent candidates for surface modification. These polymers can be grafted onto or coated onto the surfaces of various materials to alter their surface properties, such as wettability and biocompatibility. The hydrophobic isoicosyl chains tend to orient themselves away from aqueous environments, creating a hydrophobic surface, while in non-polar environments, the more polar acrylamide (B121943) backbone may be exposed.

This ability to control surface energy is valuable in a range of applications, from creating anti-fouling surfaces to improving the compatibility between different phases in a composite material. For instance, modifying the surface of cellulosic materials with long alkyl chains has been shown to enhance their compatibility with hydrophobic polymer matrices. mdpi.com Similarly, surface-attached poly(N-alkylacrylamide) networks can be designed to resist protein adsorption and cellular adhesion, a critical requirement for biomedical implants and devices. researchgate.net

Contribution to Nanomaterial Development

The self-assembly properties of polymers incorporating this compound are particularly advantageous in the realm of nanotechnology, enabling the formation of various nanostructures and the stabilization of nanocomposites.

Synthesis of this compound-Based Nanoparticles and Nanofibers

Amphiphilic copolymers containing this compound can self-assemble in selective solvents to form nanoparticles, such as micelles and vesicles. nih.gov In an aqueous solution, the hydrophobic isoicosyl chains will aggregate to form the core of the nanoparticle, while the more hydrophilic parts of the polymer form a stabilizing corona. These nanoparticles can encapsulate hydrophobic molecules, making them promising carriers for drug delivery. nih.govnih.gov The size and morphology of these self-assembled nanostructures can often be controlled by factors such as the block lengths of the copolymer and the concentration.

Furthermore, this compound can be incorporated into nanofibers, typically produced through techniques like electrospinning. The presence of the long alkyl chains can influence the fiber morphology and mechanical properties. Such nanofibers can be designed to be stimuli-responsive, for example, exhibiting a change in shape or releasing a payload in response to a temperature change.

Stabilization and Functionalization of Nanocomposites

The functionalization of nanoparticles with such polymers can also impart new functionalities to the nanocomposite. For example, a nanocomposite could be made thermally responsive if the stabilizing polymer has an LCST.

Biomimetic and Bio-inspired Material Design

The structure of this compound, with its hydrophobic alkyl chain and a more polar amide group, mimics the structure of lipids and other biological amphiphiles. This makes polymers derived from it suitable for creating biomimetic and bio-inspired materials.

For instance, hydrogels containing this compound can mimic certain aspects of the extracellular matrix (ECM) by providing hydrophobic domains within a hydrated network. These domains can influence cell behavior, such as adhesion and proliferation, by mimicking the interactions that occur in a natural biological environment.

Furthermore, the self-assembly of this compound-containing polymers into vesicles, also known as polymersomes, is a direct bio-inspired approach to mimicking the structure of biological cells. These polymersomes can be designed to be responsive to physiological stimuli, such as pH or temperature, making them intelligent systems for targeted drug delivery or as nanoreactors. The hydrophobic membrane formed by the isoicosyl chains can encapsulate and protect sensitive biomolecules, similar to a cell membrane. nih.gov

The design of surfaces that can switch their properties in response to environmental cues is another area of bio-inspired materials. For example, surfaces modified with this compound-containing polymers could mimic the dynamic nature of biological surfaces that can alter their interaction with the surrounding environment.

Engineering of Scaffolds for Cellular Adhesion and Growth

The engineering of three-dimensional scaffolds is crucial in tissue engineering, aiming to mimic the native extracellular matrix to support cell growth and tissue regeneration. nih.gov Polymers are fundamental to creating these scaffolds, with properties like biocompatibility, biodegradability, and appropriate mechanical strength being paramount. mdpi.commdpi.com While research on this compound for this purpose is not available, the broader class of polyacrylamide-based hydrogels, such as Poly(N-isopropylacrylamide) (PNIPAm), has been extensively studied. nih.gov

These materials can be fabricated into porous structures that allow for cell infiltration, adhesion, and proliferation. nih.gov The physical and chemical properties of the scaffold, such as pore size and surface chemistry, significantly influence cellular behavior. nih.govnih.gov For instance, the introduction of bioactive molecules or specific chemical groups can enhance cell adhesion and guide cell differentiation. nih.gov The long alkyl chain of this compound could potentially be leveraged to control the hydrophobic-hydrophilic balance of a scaffold surface, a key factor in protein adsorption and subsequent cell attachment.

Table 1: Comparison of Polymers Used in Tissue Engineering Scaffolds

| Polymer | Primary Advantage | Common Applications |

|---|---|---|

| Poly(lactic acid) (PLA) | Biodegradability, mechanical strength | Bone and cartilage regeneration mdpi.com |

| Collagen | High biocompatibility, promotes cell adhesion | Skin, bone, and cartilage engineering mdpi.com |

| Poly(N-isopropylacrylamide) (PNIPAm) | Thermoresponsive, allows for cell sheet detachment | Cell sheet engineering, drug delivery nih.gov |

Development of Advanced Materials for Biosensing Applications

Electrochemical biosensors are devices that utilize specific biochemical reactions to detect chemical compounds. nih.gov The performance of these sensors is highly dependent on the immobilization of biomolecular probes onto a substrate material. nih.gov Polymers and polymer nanocomposites play a significant role in the design of biosensors by providing a stable matrix for these probes and enhancing the sensor's signal. nih.gov

While direct applications of this compound in biosensing are not documented, polymers containing acrylamide functionalities are used to create hydrogel matrices for entrapping enzymes or antibodies. The long isoicosyl chain could offer a way to create organized, amphiphilic polymer structures on an electrode surface. Such structures could potentially improve the stability and orientation of immobilized biomolecules, leading to enhanced sensitivity and selectivity of the biosensor. The integration of nanomaterials within a polymer matrix is a common strategy to further improve the performance of biosensing devices. nih.govscispace.com

Novel Applications in Coatings and Surface Technologies

Development of Anti-Fouling and Biocompatible Coatings

Biofouling, the accumulation of microorganisms, plants, or animals on wetted surfaces, is a significant issue in marine and medical applications. energy.govnih.gov The development of non-toxic, environmentally friendly anti-fouling coatings is a major area of research. nih.govmdpi.com These coatings often work by either resisting the initial adhesion of organisms (fouling-resistant) or by facilitating their removal (fouling-release). mdpi.com

Materials with superhydrophilic properties, such as zwitterionic hydrogels, have shown excellent resistance to nonspecific protein and cell adhesion, making them effective anti-fouling candidates. nih.gov Although this compound itself is not hydrophilic, it could be copolymerized with hydrophilic monomers to create amphiphilic polymer coatings. The long alkyl chains could self-assemble at the surface, potentially creating a low-energy, foul-release surface. The goal is to create surfaces that are durable and stable in various environments. mdpi.com

Table 2: Research Findings on Modern Anti-Fouling Coating Technologies

| Coating Type | Mechanism of Action | Key Features |

|---|---|---|

| Superhydrophobic Lubricant-Infused Composite (SLIC™) | Creates a non-toxic, slippery surface that prevents organism adhesion. energy.govpnnl.gov | Durable, can be applied like paint. energy.gov |

| Zwitterionic Hydrogels | Superhydrophilic surface resists nonspecific protein and cell adhesion. nih.gov | Biocompatible, effective against a broad range of organisms. nih.gov |

| Silicone-based Foul-Release Coatings | Low surface energy and elasticity prevent strong adhesion of fouling organisms. nih.govmdpi.com | Environmentally friendly, non-biocidal. mdpi.com |

Hydrophobic and Oleophobic Surface Modification

Hydrophobic and oleophobic surfaces are designed to repel water and oil, respectively. This is achieved by combining a low surface energy chemistry with a specific surface topography. researchgate.net Such surfaces have applications in self-cleaning, anti-icing, and anti-smudge coatings. pnnl.gov

Fluorocarbons and silicones are commonly used materials to lower surface energy. sunex.com The long, saturated isoicosyl chain of this compound suggests it would have a low surface energy. Polymers incorporating this monomer could be used to create hydrophobic and potentially oleophobic coatings. The effectiveness of such a coating would be measured by the contact angles of water and oil droplets on the surface. sunex.com For instance, oleophobic coatings typically exhibit a contact angle of 105-120° with oil. sunex.com To achieve superhydrophobicity (water contact angle > 150°) or superoleophobicity, the chemical properties of the polymer would need to be combined with a nano- or micro-structured surface roughness. researchgate.netrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Poly(N-isopropylacrylamide) (PNIPAm) |

| Poly(lactic acid) (PLA) |

| Collagen |

| Chitosan |

| N,N'-methylenebisacrylamide |

| γ-methacryloxypropyltrimethoxysilane (MPTMS) |

| 1H, 1H, 2H, 2H-perfluorodecyltriethoxysilane (FDTES) |

| poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) (PMMA-b-PDFHM) |

| Polydimethylsiloxane |

| Cuprous oxide |

| N-ethylacrylamide |

| 1H,1H,2H,2H Perfluorooctyltriethoxysilane (POTS) |

Future Research Directions and Translational Perspectives for N Isoicosylacrylamide

Development of Multi-Functional Systems Integrating N-Isoicosylacrylamide

The integration of this compound into multi-functional systems is a promising area of future research. By combining the unique properties of the isoicosylacrylamide monomer with other functional components, it is possible to create advanced materials with tailored characteristics.

One key area of exploration is the development of stimuli-responsive drug delivery systems. nih.govnih.govacs.org Amphiphilic copolymers, such as those that could be formed with this compound, are known to self-assemble into nanomaterials like micelles and vesicles, which can encapsulate both hydrophobic and hydrophilic drugs. nih.govnih.gov Future research could focus on creating copolymers that respond to specific triggers, such as pH or temperature, to release their payload at a target site. acs.orgmdpi.com For instance, incorporating a pH-sensitive comonomer could lead to systems that are stable in the bloodstream but release their drug cargo in the acidic environment of a tumor.

Another avenue is the creation of "smart" hydrogels for tissue engineering and wound healing. mdpi.com Thermoresponsive polymers, particularly those based on N-substituted acrylamides, can undergo a sol-gel transition in response to temperature changes. mdpi.commdpi.com By copolymerizing this compound with a thermoresponsive monomer like N-isopropylacrylamide, it may be possible to create injectable hydrogels that solidify at body temperature, forming a scaffold for tissue regeneration. frontiersin.orgmdpi.com The hydrophobic domains formed by the isoicosyl chains could also serve as reservoirs for the sustained release of growth factors or other therapeutic agents.

The table below outlines potential multi-functional systems incorporating this compound and their envisioned applications.

| Multi-Functional System | Key Components | Potential Application | Triggering Mechanism |

| Smart Micelles | This compound, pH-responsive comonomer, targeting ligand | Targeted cancer therapy | Low pH in tumor microenvironment |

| Injectable Hydrogel | This compound, N-isopropylacrylamide, bioactive peptides | Tissue engineering, wound healing | Body temperature (37°C) |

| Responsive Nanocapsules | This compound, light-sensitive crosslinker | On-demand drug release | External light source |

| Self-Assembling Films | This compound, antimicrobial polymer | Medical device coatings | Contact with microbial surfaces |

Sustainable and Scalable Production Methodologies

For this compound and its polymers to be translationally viable, the development of sustainable and scalable production methods is crucial. Current laboratory-scale syntheses of specialty monomers and polymers often rely on processes that are not environmentally friendly or economically feasible for large-scale production.

Future research in this area should focus on several key aspects. Firstly, the synthesis of the this compound monomer itself should be optimized. This includes exploring greener reaction conditions, such as the use of biocatalysts or more environmentally benign solvents. The synthesis of N-alkylacrylamides can be achieved through the reaction of acryloyl chloride with the corresponding alkylamine. stanford.edu Investigating enzymatic acylation or using alternative acylating agents could reduce the environmental impact of this process.

Secondly, the polymerization of this compound needs to be controlled to produce polymers with well-defined architectures and molecular weights. nih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully used for the controlled polymerization of acrylamides. nih.govmdpi.com Future work should focus on adapting these methods for the polymerization of long-chain N-alkylacrylamides in a scalable manner, potentially exploring continuous flow processes. nih.gov

The table below summarizes potential research directions for the sustainable and scalable production of this compound and its polymers.

| Production Stage | Current Method (Example) | Future Research Direction | Potential Benefits |

| Monomer Synthesis | Acryloyl chloride and isoicosylamine in an organic solvent | Enzymatic acylation in a bio-based solvent | Reduced waste, milder reaction conditions |

| Polymerization | Batch free-radical polymerization | Continuous flow RAFT polymerization | Better control over polymer properties, increased efficiency |

| Purification | Solvent precipitation | Membrane filtration, supercritical fluid extraction | Reduced solvent usage, lower energy consumption |

Advanced Analytical Techniques for Complex Material and Biological Systems

A thorough understanding of the structure-property relationships of this compound-based materials is essential for their rational design and application. This requires the use of advanced analytical techniques capable of probing these complex systems at multiple length scales.

For characterizing the molecular structure of this compound polymers, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be important. researchgate.net Gel Permeation Chromatography (GPC) coupled with multi-angle light scattering (MALS) will be crucial for determining molecular weight and molecular weight distribution. stanford.edu

To investigate the self-assembly and nanostructure of these materials in solution, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques. nih.gov These methods can provide information on the size, shape, and internal structure of micelles, vesicles, and other aggregates. Cryogenic Transmission Electron Microscopy (cryo-TEM) can provide direct visualization of these nanostructures.

When these materials are integrated into biological systems, a different set of analytical tools is needed. For example, fluorescence microscopy and confocal laser scanning microscopy can be used to track the uptake and intracellular trafficking of fluorescently labeled this compound-based nanoparticles. Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to study the in vivo stability and degradation of these materials. rsc.org

The following table details advanced analytical techniques and their specific applications in the study of this compound systems.

| Analytical Technique | Information Obtained | Application Area |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and aggregation number of micelles | Characterization of self-assembled nanostructures |

| Cryogenic Transmission Electron Microscopy (cryo-TEM) | Direct visualization of nanostructure morphology | Confirmation of self-assembly behavior |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding | Studying interactions with biological molecules |

| Confocal Laser Scanning Microscopy (CLSM) | Intracellular localization | Tracking drug delivery vehicles within cells |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Degradation products, pharmacokinetics | In vivo stability and metabolism studies |

Leveraging Artificial Intelligence and Machine Learning for this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials science, and the development of this compound-based systems is no exception. specialchem.com These computational tools can accelerate the discovery and optimization of new materials by identifying complex patterns in large datasets. specialchem.com

One potential application of AI is in the de novo design of this compound copolymers with desired properties. By training a machine learning model on a database of existing polymers and their characteristics, it may be possible to predict the properties of new, hypothetical copolymers. This could significantly reduce the number of experiments needed to identify promising candidates for a specific application.

AI can also be used to optimize the synthesis and processing of this compound-based materials. specialchem.com For example, a machine learning algorithm could be used to identify the optimal reaction conditions (e.g., temperature, monomer concentration, catalyst loading) to achieve a desired molecular weight and polydispersity. specialchem.com This could lead to more efficient and reproducible manufacturing processes.

Furthermore, AI can aid in the analysis of the large and complex datasets generated by advanced analytical techniques. For instance, machine learning algorithms could be used to automatically analyze cryo-TEM images to classify different types of nanostructures or to extract quantitative information from scattering data.

The table below provides an overview of how AI and ML can be leveraged in the research and development of this compound.

| AI/ML Application | Objective | Methodology | Expected Outcome |

| Polymer Design | To design copolymers with tailored properties | Generative models, quantitative structure-property relationship (QSPR) modeling | Identification of novel polymer architectures with enhanced performance |

| Synthesis Optimization | To identify optimal reaction conditions for polymerization | Bayesian optimization, reinforcement learning | More efficient and reproducible synthesis protocols |

| High-Throughput Screening | To rapidly screen virtual libraries of materials | Predictive machine learning models | Prioritization of promising candidates for experimental validation |

| Image and Data Analysis | To extract quantitative information from experimental data | Computer vision, natural language processing | Automated and unbiased analysis of complex datasets |

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.